Methyl isothiocyanate

Overview

Description

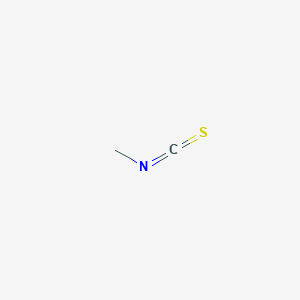

Methyl isothiocyanate (MITC; CH₃N=C=S) is a volatile organosulfur compound characterized by its sharp odor and high reactivity. It is widely utilized as a soil fumigant in agriculture due to its broad-spectrum pesticidal activity against nematodes, fungi, and weeds . MITC is also a natural product found in capers (Capparis spinosa), where it contributes to their distinctive aroma . Industrially, MITC is synthesized via the reaction of methylamine with carbon disulfide or through the degradation of metam-sodium in soil . Its physicochemical properties, including a boiling point of 119°C and high vapor pressure, facilitate its diffusion in soil and air, though these properties also pose inhalation and environmental risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isothiocyanate can be synthesized through several methods:

- One common method involves the thermal rearrangement of methyl thiocyanate. The reaction is as follows:

Thermal Rearrangement: CH3S-C≡N→CH3N=C=S

Reaction with Methylamine: Another method involves the reaction of methylamine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate with hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above. The annual production was estimated to be around 4,000 tonnes in 1993 .

Chemical Reactions Analysis

Hydrolysis Reactions

MITC undergoes hydrolysis in aqueous environments, producing toxic gases and reactive intermediates:

-

Primary hydrolysis :

This reaction generates methylamine, carbon dioxide, and hydrogen sulfide .

-

Secondary reactions :

In basic conditions, hydrolysis yields methyl isocyanate (MIC) and bisulfide (HS⁻):Bisulfide further reacts with MITC to form 1,3-dimethylthiourea .

Hydrolysis Data:

| Condition | Half-Life | Key Products | Source |

|---|---|---|---|

| pH 6.9 (aqueous buffer) | ~95 days | Methyl isocyanate, HS⁻ | |

| Soil (20°C) | 2.7–6.9 days | CO₂, methylamine, H₂S |

Reactions with Nucleophiles

MITC reacts exothermically with nucleophiles, forming thiourea derivatives:

-

With amines :

This forms substituted thioureas, used in pharmaceuticals like Zantac and Tagamet .

-

With alcohols or thiols :

MITC reacts to form thiolcarbamates or dithiocarbamates, which are intermediates in herbicide synthesis .

Reactivity Hazards:

-

Incompatible with amines, aldehydes, alkali metals, and strong oxidizers, releasing toxic gases (e.g., cyanides, sulfur oxides) .

Atmospheric Degradation

MITC reacts with hydroxyl (OH) radicals in the gas phase, forming methyl isocyanate (MIC):

Kinetic Data:

| Parameter | Value | Source |

|---|---|---|

| OH rate constant (MITC) | cm³/s | |

| OH rate constant (MIC) | cm³/s | |

| Atmospheric half-life (MITC) | 15.7 hours | |

| Molar conversion to MIC | 67% ± 8% |

Environmental Interactions in Soil

MITC’s degradation in soil is influenced by microbial activity and amendments:

Degradation Rates in Soil:

| Amendment | Temperature (°C) | Half-Life (days) | Degradation Factor vs. Control |

|---|---|---|---|

| None | 20 | 6.9 | 1.0 |

| 5% Chicken manure | 40 | 0.4 | 17.3 |

Scientific Research Applications

Agricultural Fumigation

Primary Use

MITC is predominantly used in agriculture as a soil fumigant. It effectively controls soil-borne pests, including nematodes, fungi, and weeds. Its application helps in maintaining crop health and improving yield.

Mechanism of Action

The compound acts by penetrating the soil and volatilizing, allowing it to reach pests and pathogens effectively. The rapid degradation of MITC in the soil can be influenced by temperature and organic amendments, which can enhance its efficacy and minimize environmental impact .

Environmental Impact and Safety

Volatilization Concerns

One of the challenges associated with MITC is its high volatility, which can lead to atmospheric emissions. Studies have shown that significant amounts of MITC can escape into the atmosphere during application, raising concerns about human health and environmental safety .

Mitigation Strategies

To address these concerns, research has focused on methods to reduce volatilization. For instance, incorporating organic amendments into the soil has been shown to accelerate the degradation of MITC, thereby reducing its presence in the atmosphere . Additionally, surface water applications have been explored as a means to inhibit off-gassing rates .

Toxicological Studies

Health Risks

MITC is classified as a skin and mucous membrane irritant. Exposure can lead to respiratory symptoms and other health issues among agricultural workers and nearby residents . Case studies have documented incidents where elevated air concentrations of MITC correlated with reported health symptoms, necessitating careful monitoring during agricultural applications .

Regulatory Framework

The regulatory landscape surrounding MITC is evolving, with increasing scrutiny on its use due to potential health risks. Monitoring air levels in agricultural regions has become essential for ensuring compliance with safety standards .

Case Studies

Mechanism of Action

Methyl isothiocyanate exerts its effects primarily through its reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins, leading to the formation of thioureas. This reactivity underlies its use as a fumigant and its biological activity .

Comparison with Similar Compounds

Comparison with Similar Isothiocyanate Compounds

Structural and Functional Differences

Isothiocyanates (ITCs) share the functional group –N=C=S but differ in their alkyl or aryl substituents, leading to distinct biological and chemical behaviors. Below is a comparative analysis of MITC with key analogues:

Key Observations:

- Chain Length and Bioactivity : Longer alkyl chains (e.g., 6-(methylsulfinyl)hexyl ITC in wasabi) enhance anti-inflammatory and anticancer activities due to improved membrane permeability .

- Volatility : MITC’s lower molecular weight (73.1 g/mol) compared to allyl (99.2 g/mol) or benzyl ITCs (149.2 g/mol) results in higher volatility, making it suitable for fumigation but requiring careful handling .

- Natural vs. Synthetic Occurrence : Allyl, benzyl, and phenethyl ITCs are predominantly plant-derived, whereas MITC is both synthetic and naturally occurring .

Environmental and Toxicological Profiles

Biological Activity

Methyl isothiocyanate (MITC) is a sulfur-containing organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and genotoxic contexts. This article explores the biological activity of MITC, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

MITC is primarily produced as a by-product of the degradation of certain pesticides, such as metam-sodium and dazomet. It is recognized for its potential health impacts, both beneficial and adverse. The compound is notable for its role in plant defense mechanisms as well as its toxicity to humans and animals.

Antimicrobial Activity

MITC exhibits significant antimicrobial properties against various pathogens. Its effectiveness is largely attributed to its ability to disrupt cellular processes in microorganisms.

Mechanisms of Action:

- Cell Membrane Disruption: MITC has been shown to compromise the integrity of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death .

- Inhibition of Enzymatic Activity: It interferes with essential metabolic enzymes, thereby inhibiting growth and proliferation of bacteria .

Table 1: Antimicrobial Efficacy of MITC

| Pathogen | Mechanism of Action | Reference |

|---|---|---|

| Escherichia coli | Disruption of cell membrane integrity | |

| Staphylococcus aureus | Inhibition of metabolic enzymes | |

| Clostridium difficile | Induces oxidative stress |

Genotoxicity

Research has indicated that MITC can induce DNA damage under certain conditions. A study demonstrated that while high doses resulted in lethal effects, lower doses caused significant genotoxicity without immediate lethality .

Table 2: Genotoxic Effects of MITC

| Dose Level (mg/kg) | Observed Effect | Reference |

|---|---|---|

| High (≥100) | Lethal effects in vivo | |

| Low (<10) | DNA damage observed |

Case Studies

Several case studies highlight the implications of MITC exposure in real-world scenarios:

- Earlimart Incident (1999): Following the application of metam-sodium, numerous residents experienced symptoms attributed to airborne MITC. Symptoms included ocular irritation and respiratory distress. Air concentration modeling indicated significant exposure levels during the incident .

- Acute Toxicity Studies: Experimental studies on rats revealed that acute inhalation exposure to MITC led to immediate symptoms such as lacrimation and respiratory distress at concentrations as low as 0.035 ppm. Higher concentrations resulted in severe neurological effects including convulsions .

Environmental Impact and Degradation

MITC's volatility poses environmental concerns, particularly regarding its degradation in soil and air. Studies indicate that temperature significantly affects the degradation rate of MITC in soil, which can enhance its breakdown when specific amendments are applied .

Table 3: Degradation Rates of MITC under Various Conditions

| Soil Amendment | Temperature (°C) | Degradation Rate Increase |

|---|---|---|

| None | 20 | Baseline |

| CKM (5%) | 30 | 4x |

| CKM (5%) | 40 | 5.1x |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing methyl isothiocyanate in laboratory settings?

MITC can be synthesized via the reaction of methylamine hydrochloride with carbon disulfide under controlled conditions, yielding 60–70% purity. Alternative methods include thermal rearrangement of methyl thiocyanate or hydrolysis of N,N'-dimethylthiuram disulfide. Critical factors include temperature control (avoiding exothermic reactions) and anhydrous conditions to prevent hydrolysis .

Q. How can researchers accurately detect and quantify this compound in environmental samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for MITC detection. Soil and air samples require extraction using solid-phase microextraction (SPME) or purge-and-trap methods. Calibration curves should account for MITC’s volatility and reactivity, with detection limits typically <1 ppb .

Q. What mechanisms underlie the acute toxicity of this compound in mammalian systems?

MITC induces oxidative stress by depleting glutathione reserves and inhibiting mitochondrial complex III, leading to ATP depletion. In vitro models (e.g., HepG2 cells) show dose-dependent DNA damage via micronucleus formation, while in vivo studies in rats demonstrate respiratory distress (LD₅₀: 97 mg/kg) and neurotoxicity (seizures, loss of consciousness) .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Engineering controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof equipment.

- PPE : Nitrile gloves, aprons, and full-face respirators with organic vapor cartridges.

- Decontamination : Immediate showering post-exposure and neutralization of spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. What experimental designs are recommended for studying the temperature-dependent degradation kinetics of MITC in agricultural soils?

- Setup : Conduct soil microcosm experiments with varying temperatures (10–40°C) and manure amendments (0–5% w/w).

- Analysis : Fit first-order decay models (e.g., ) to quantify half-lives.

- Key finding : Degradation accelerates 3–5× at 30°C with 3% poultry manure due to microbial activation .

Q. How can contradictory data on MITC’s genotoxic potential be reconciled?

Kassie et al. (2001) reported DNA damage in HepG2 cells but lacked purity validation and used limited Salmonella strains (TA98/TA100). Recent reviews highlight the need for:

- Comet assay validation in primary cells.

- Dose-response studies accounting for metabolic activation (e.g., S9 liver fractions).

- Exclusion of contaminants like methyl isocyanate in batch analyses .

Q. What computational approaches predict MITC’s interaction with biological targets, such as Plasmodium falciparum cysteine proteases?

- Molecular docking : Use AutoDock Vina with Lamarckian GA to model MITC derivatives (e.g., methyl eugenol isothiocyanate) binding to PfFP-2/3 active sites.

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with in vitro IC₅₀ values. Substituents like tetrahydropyran enhance binding affinity .

Q. How does repeated fumigation alter MITC’s environmental persistence and microbial resistance in soil?

- Hypothesis : Microbial communities develop degradative pathways (e.g., MITC hydrolase).

- Method : Metagenomic sequencing of fumigated vs. control soils to identify enriched taxa (e.g., Pseudomonas spp.).

- Outcome : Accelerated degradation (t₁/₂ reduced from 14 to 3 days) after 3+ fumigation cycles .

Q. Methodological Notes

Properties

IUPAC Name |

methylimino(sulfanylidene)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDSHSYDSCRFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NS | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027204 | |

| Record name | Methyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.53 (Air = 1) | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Methyl isothiocyanate reacts with and inactivates sulfhydryl groups, SH, of essential enzymes in living organisms. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |

CAS No. |

556-61-6 | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isothiocyanate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isothiocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-isothiocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWE2M5YDW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 to 97 °F (EPA, 1998), 36 °C | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.